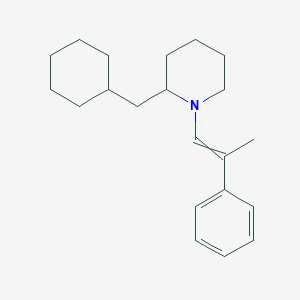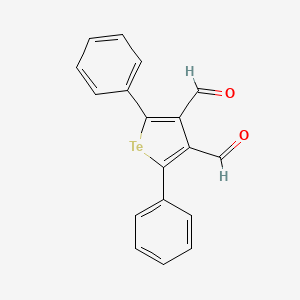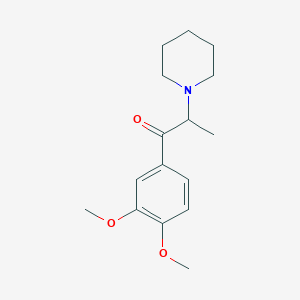![molecular formula C14H30O3Sn B14622055 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol CAS No. 56613-59-3](/img/structure/B14622055.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol is a chemical compound with the molecular formula C14H30O3Sn It is a derivative of butanol, where the hydroxyl group is substituted with an acetyloxy group and a dibutylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol typically involves the reaction of butanol with acetic anhydride and dibutyltin oxide. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. The general reaction can be represented as follows:
Butanol+Acetic Anhydride+Dibutyltin Oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to butanol or other reduced forms.
Substitution: The acetyloxy and dibutylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, chromic acid, or nitric acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dibutylstannyl groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include nucleophilic substitution and coordination with metal ions, leading to various biochemical and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: A primary alcohol with similar structural features but lacks the acetyloxy and dibutylstannyl groups.
Dibutyltin Oxide: A related organotin compound used in similar applications.
Acetic Anhydride: A reagent used in the synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol.
Uniqueness
This compound is unique due to the presence of both acetyloxy and dibutylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
56613-59-3 |
|---|---|
Molekularformel |
C14H30O3Sn |
Molekulargewicht |
365.10 g/mol |
IUPAC-Name |
[dibutyl(1-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-2-3-4-5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
AZTFXOIEKAOCGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(C(CCC)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


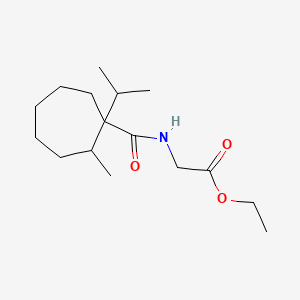
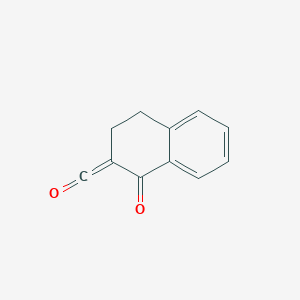
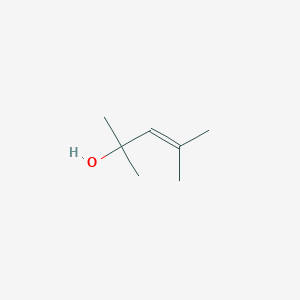
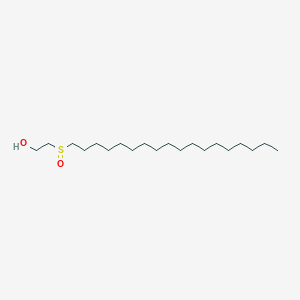
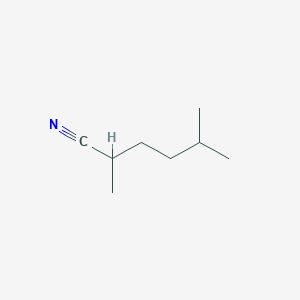
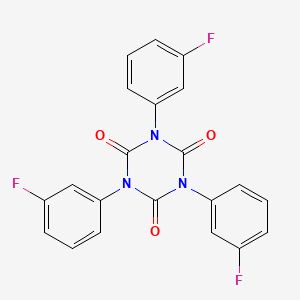

![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
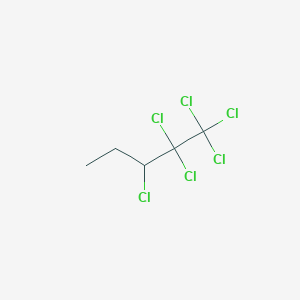
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
